

Spectroscopic Analysis of Methyl 2-(4-formylphenoxy)acetate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(4-formylphenoxy)acetate
Cat. No.:	B1361890

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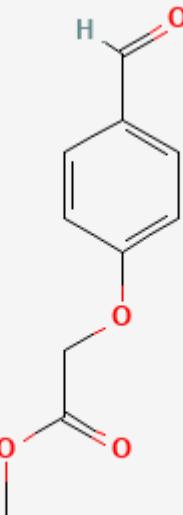
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **Methyl 2-(4-formylphenoxy)acetate**. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents detailed spectroscopic data for its constitutional isomer, Methyl 2-(2-formylphenoxy)acetate, as a reference. The experimental protocols described are broadly applicable for the analysis of both isomers and related aromatic esters.

Compound Information

Property	Value
Compound Name	Methyl 2-(4-formylphenoxy)acetate
Molecular Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol

Structure



Spectroscopic Data Summary

As of the latest update, comprehensive experimental spectroscopic data for **Methyl 2-(4-formylphenoxy)acetate** is not readily available in the public domain. Therefore, the following tables summarize the experimental data for its isomer, Methyl 2-(2-formylphenoxy)acetate, to provide an illustrative example of the expected spectral features.

¹H NMR Data of Methyl 2-(2-formylphenoxy)acetate

- Solvent: DMSO-d₆
- Frequency: 800 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.72	s	-	-OCH ₃ (ester)
5.01	s	-	-O-CH ₂ - (ether)
7.13	t	7.5	Aromatic H
7.18	d	8.4	Aromatic H
7.64	ddd	8.6, 7.1, 1.8	Aromatic H
7.72	dd	7.7, 1.8	Aromatic H
10.44	s	-	-CHO (aldehyde)

¹³C NMR Data of Methyl 2-(2-formylphenoxy)acetate

- Solvent: DMSO-d₆
- Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
21.4	-
65.5	-O-CH ₂ - (ether)
68.6	-O-CH ₃ (ester)
114.0	Aromatic CH
121.5	Aromatic CH
124.7	Aromatic C
127.5	Aromatic CH
136.1	Aromatic CH
160.1	Aromatic C-O
167.8	C=O (ester)
189.0	CHO (aldehyde)

Infrared (IR) Spectroscopy Data

While specific experimental IR data for **Methyl 2-(4-formylphenoxy)acetate** is not available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3050-3100	Medium	C-H stretch (aromatic)
~2950-3000	Medium	C-H stretch (methyl)
~2720, ~2820	Weak	C-H stretch (aldehyde)
~1750-1760	Strong	C=O stretch (ester)
~1690-1710	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1200-1250	Strong	C-O stretch (ester, ether)

Mass Spectrometry (MS) Data

The predicted monoisotopic mass of **Methyl 2-(4-formylphenoxy)acetate** is 194.0579 Da. The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 194. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the formyl group (-CHO).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of Methyl 2-(4-formylphenoxy)acetate

A general method for the synthesis of phenoxyacetate esters involves the Williamson ether synthesis.

- **Reaction Setup:** In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Addition of Base:** Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
- **Addition of Ester:** Add methyl bromoacetate (1.3 equivalents) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture at 80°C for 4 hours with constant stirring.
- **Work-up:** After cooling to room temperature, add ethyl acetate to the reaction mixture and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- **Purification:** Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

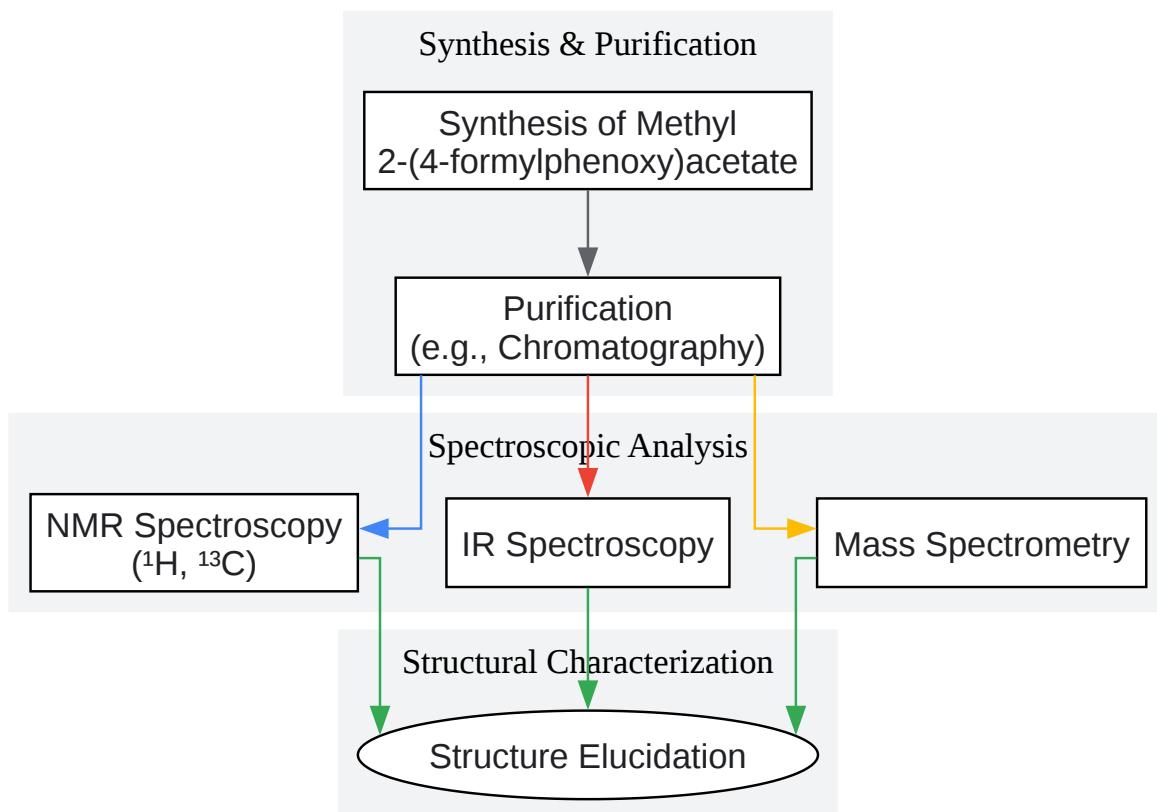
- Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

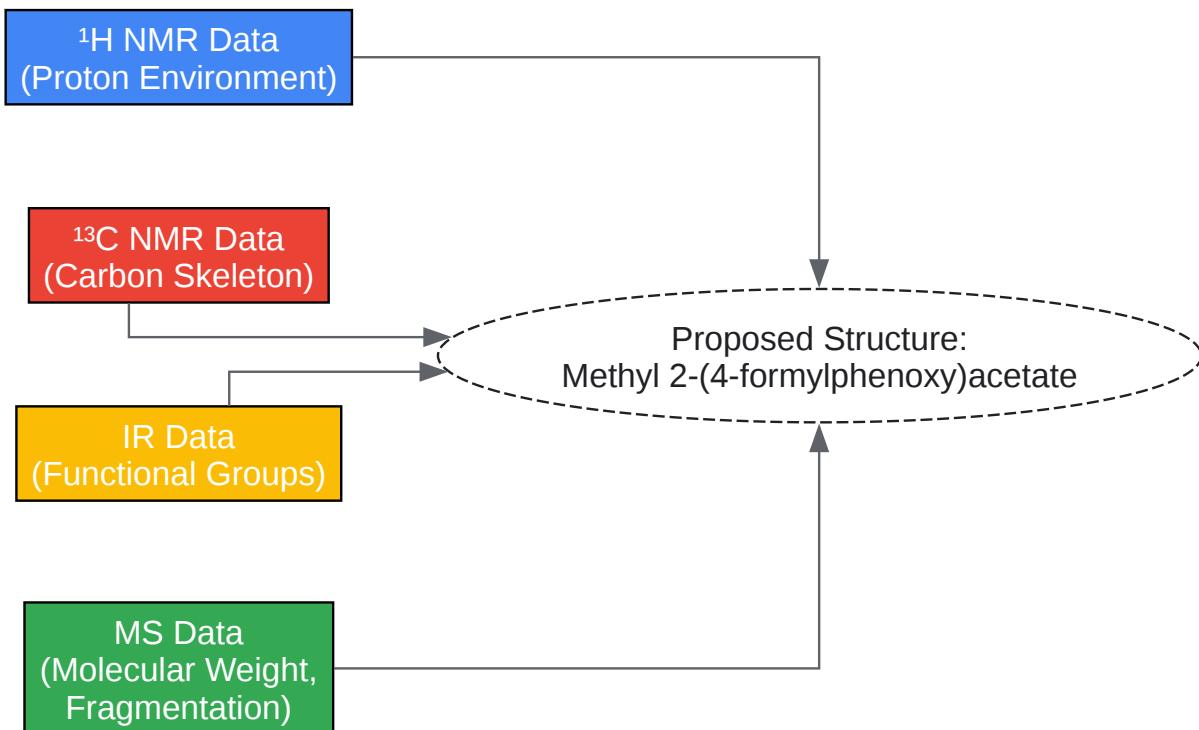
- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule.
- Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.

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Caption: Workflow for Synthesis and Spectroscopic Characterization.



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Caption: Integration of Spectroscopic Data for Structure Confirmation.

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